Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline class, characterized by a partially saturated quinoline backbone. Key structural features include:
- Propan-2-yl ester at position 2.
- 3-bromo-5-ethoxy-4-hydroxyphenyl substituent at position 3.
- 4-methoxyphenyl group at position 7.
- Methyl group at position 2.
- 5-oxo functionality.
Hexahydroquinoline derivatives are pharmacologically significant due to their structural similarity to 1,4-dihydropyridines, which exhibit calcium channel modulation, antibacterial, and antioxidant activities .
Properties
Molecular Formula |
C29H32BrNO6 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32BrNO6/c1-6-36-24-14-19(11-21(30)28(24)33)26-25(29(34)37-15(2)3)16(4)31-22-12-18(13-23(32)27(22)26)17-7-9-20(35-5)10-8-17/h7-11,14-15,18,26,31,33H,6,12-13H2,1-5H3 |
InChI Key |
BOSCIYXSYUMTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC(C)C)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted anilines, aldehydes, and ketones. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, such compounds are often investigated for their potential as drug candidates. They may exhibit activity against various diseases, including infections and cancers.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
(a) Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS: 347315-56-4)
- Ester group : Propyl (vs. propan-2-yl in the target compound).
- Position 4 substituent : 5-bromo-2-methoxyphenyl (vs. 3-bromo-5-ethoxy-4-hydroxyphenyl).
- The absence of a hydroxyl and ethoxy group in the phenyl substituent may limit hydrogen bonding and solubility .
(b) Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1360869-92-6)
- Ester group : Ethyl (smaller alkyl chain).
- Key differences : The hydroxyl group enhances hydrogen bonding but reduces lipophilicity compared to bromo-ethoxy substitution. The phenyl group at position 7 (vs. 4-methoxyphenyl) lacks electron-donating methoxy, altering electronic properties .
(c) Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS: 332073-55-9)
Crystallographic and Structural Insights
- Crystal packing: The methyl ester derivative () crystallizes in the monoclinic P21/c space group with N—H···O hydrogen bonds stabilizing the structure. Similar packing is expected for the target compound, though bromo and ethoxy substituents may introduce additional van der Waals interactions .
- Hydrogen bonding : The 4-hydroxyphenyl group in the target compound can form stronger intermolecular bonds than methoxy-substituted analogs, influencing solubility and melting points .
Research Implications
- Drug design : The propan-2-yl ester and bromo-ethoxy-hydroxyphenyl groups in the target compound balance lipophilicity and hydrogen bonding, making it a candidate for central nervous system (CNS) targets.
- Crystallography : SHELX programs () and OLEX2 () are critical for resolving complex substituent effects on crystal packing .
- SAR studies : Systematic variation of ester groups and phenyl substituents (e.g., vs. 15) can optimize pharmacokinetic properties .
Biological Activity
Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies, highlighting its antimicrobial properties, cytotoxicity, and mechanisms of action.
Molecular Formula: C24H30BrNO5
Molar Mass: 492.4027 g/mol
CAS Number: 313244-42-7
Structure: The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacteria, indicating strong antibacterial activity .
- Biofilm Inhibition: It was also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Cytotoxicity and Hemolytic Activity
In vitro tests revealed that the compound has low cytotoxicity:
- IC50 Values: The IC50 values for cytotoxic effects were greater than 60 μM, suggesting a favorable safety profile .
- Hemolytic Activity: The hemolytic activity ranged from 3.23% to 15.22%, which is significantly lower than Triton X-100, indicating low toxicity to red blood cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 μM and 0.52–2.67 μM respectively . This suggests potential applications in treating bacterial infections by disrupting essential bacterial processes.
- Synergistic Effects: The compound has shown synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole, which reduces their MICs and enhances overall efficacy against resistant strains .
Study on Antibacterial Properties
A comprehensive study evaluated the antibacterial activity of several derivatives similar to the target compound. Among these derivatives, one (designated as 7b) demonstrated the highest antibacterial potency with significant biofilm inhibition capabilities .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes like acetylcholinesterase (AChE). These studies help elucidate the binding affinities and interactions at the molecular level, providing insights into its potential therapeutic roles in neurodegenerative diseases .
Comparison of Biological Activities
| Activity Type | Propan-2-yl Compound | Standard Antibiotics |
|---|---|---|
| MIC (μg/mL) | 0.22 - 0.25 | Varies by antibiotic |
| Biofilm Inhibition | Significant | Moderate |
| Cytotoxicity (IC50) | >60 μM | <20 μM (varies) |
| Hemolytic Activity | 3.23% - 15.22% | Higher in many cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
